molecular formula C17H12FN7OS B294742 1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE

1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B294742
M. Wt: 381.4 g/mol
InChI Key: SJOIFJAVYLIPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves a multi-step process. One common method includes the reaction of benzotriazole with an appropriate aldehyde to form a Schiff base, which is then cyclized with a thiadiazole derivative under specific conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .

Scientific Research Applications

1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C17H12FN7OS

Molecular Weight

381.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12FN7OS/c18-11-5-7-12(8-6-11)26-10-16-22-25-15(20-21-17(25)27-16)9-24-14-4-2-1-3-13(14)19-23-24/h1-8H,9-10H2

InChI Key

SJOIFJAVYLIPML-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.